3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA
Description
3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiourea group, a methoxybenzoyl group, and a carbamimidamidosulfonyl group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S2/c1-25-12-6-2-10(3-7-12)14(22)20-16(26)19-11-4-8-13(9-5-11)27(23,24)21-15(17)18/h2-9H,1H3,(H4,17,18,21)(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDXADERDVTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxybenzoyl chloride with thiourea in the presence of a base to form the intermediate 1-(4-methoxybenzoyl)thiourea. This intermediate is then reacted with 4-(carbamimidamidosulfonyl)phenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The purification process typically involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce thiourea and methoxybenzoyl functionalities into target molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antileishmanial activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA include other thiourea derivatives and benzoyl-substituted compounds. Examples include:
- 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives
- Pyridine compounds with antimicrobial and antiviral activities
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbamimidamidosulfonyl group, in particular, may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
